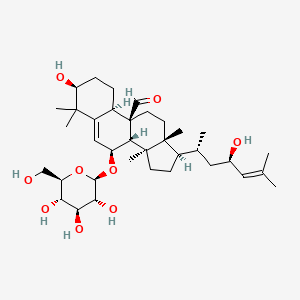

Momordicin IV

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C36H58O9 |

|---|---|

Molecular Weight |

634.8 g/mol |

IUPAC Name |

(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-[(2R,4R)-4-hydroxy-6-methylhept-5-en-2-yl]-4,4,13,14-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde |

InChI |

InChI=1S/C36H58O9/c1-19(2)14-21(39)15-20(3)22-10-11-35(7)31-25(44-32-30(43)29(42)28(41)26(17-37)45-32)16-24-23(8-9-27(40)33(24,4)5)36(31,18-38)13-12-34(22,35)6/h14,16,18,20-23,25-32,37,39-43H,8-13,15,17H2,1-7H3/t20-,21+,22-,23-,25+,26-,27+,28-,29+,30-,31+,32-,34-,35+,36-/m1/s1 |

InChI Key |

OGYOYYHXZZLIRV-ODMNCKKZSA-N |

Isomeric SMILES |

C[C@H](C[C@H](C=C(C)C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=O)C)C |

Canonical SMILES |

CC(CC(C=C(C)C)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Momordicin IV: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Momordicin IV, a cucurbitane-type triterpenoid found in Momordica charantia. The document details its natural sources, established isolation and purification protocols, and available quantitative data. Additionally, it presents a visual workflow for its extraction and purification.

Natural Source of this compound

This compound is a natural product predominantly isolated from Momordica charantia, commonly known as bitter melon, a plant belonging to the Cucurbitaceae family. Various parts of the plant have been reported to contain this compound, with the leaves being a significant source.[1][2] The presence of this compound has also been identified in the fruits and vines of the plant.

Isolation and Purification of this compound

The isolation of this compound from Momordica charantia involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesis of methodologies reported in the scientific literature.[1][2]

Extraction

The initial step involves the extraction of crude triterpenoids from the plant material. Solvent extraction is the most common method employed.

Experimental Protocol: Ethanolic Extraction of Triterpenoids from Momordica charantia Leaves

-

Plant Material Preparation:

-

Collect fresh leaves of Momordica charantia.

-

Air-dry the leaves in the shade to a constant weight.

-

Grind the dried leaves into a coarse powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Macerate the powdered leaves in 80% ethanol at room temperature. A typical solid-to-solvent ratio is 1:10 (w/v).

-

Allow the mixture to stand for a period of one week with occasional agitation to ensure thorough extraction.

-

Filter the extract to separate the plant residue from the liquid extract.

-

Repeat the extraction process on the residue to maximize the yield of triterpenoids.

-

Combine the filtrates from all extractions.

-

-

Concentration:

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude extract.

-

Fractionation

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Experimental Protocol: Solvent Partitioning of the Crude Extract

-

Suspension: Suspend the crude ethanolic extract in distilled water.

-

Sequential Partitioning:

-

Perform successive extractions with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and finally n-butanol.

-

For each solvent, mix the aqueous suspension with an equal volume of the solvent in a separatory funnel.

-

Shake the funnel vigorously and then allow the layers to separate.

-

Collect the organic solvent layer. Repeat this process three times for each solvent.

-

-

Fraction Collection: The n-butanol fraction, which is enriched with saponins like this compound, is collected for further purification.[1][2]

-

Concentration: Concentrate the n-butanol fraction under reduced pressure to obtain a dried residue.

Chromatographic Purification

The final step in isolating this compound involves column chromatography techniques to separate the compound from other components in the enriched fraction.

Experimental Protocol: Column Chromatography and HPLC

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel (100-200 mesh) using a suitable solvent system, such as a gradient of chloroform-methanol.

-

Dissolve the dried n-butanol fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., vanillin-sulfuric acid).

-

Pool the fractions containing the compound of interest based on the TLC profile.

-

-

Sephadex LH-20 Column Chromatography:

-

For further purification, subject the pooled fractions to size exclusion chromatography on a Sephadex LH-20 column.

-

Use a solvent system such as methanol or a chloroform-methanol mixture for elution.

-

Collect fractions and monitor using TLC.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification and purity assessment can be performed using preparative or analytical HPLC.

-

A reversed-phase C18 column is typically used.

-

The mobile phase can be a gradient system of acetonitrile and water, or methanol and water, often with a small percentage of acid (e.g., 0.1% acetic acid) to improve peak shape.[3]

-

Detection can be carried out using an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm).

-

Quantitative Data

Specific quantitative data on the yield and purity of isolated this compound from Momordica charantia is not extensively reported in the readily available literature. However, data on the total saponin content in different fractions can provide an estimate of the potential yield.

| Plant Part | Extraction Method | Fraction | Total Saponin Content (% w/w) | Reference |

| Leaves | 80% Ethanol Extraction | n-butanol fraction | 47.4% | [1][2] |

It is important to note that the final yield of pure this compound will be significantly lower than the total saponin content of the fraction and will depend on the efficiency of the purification steps. The purity of the final isolated compound is typically assessed by HPLC and should be ≥98% for use in biological assays and drug development studies.

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the isolation and purification of this compound from Momordica charantia leaves.

Caption: Experimental workflow for the isolation and purification of this compound.

Signaling Pathways and Mechanism of Action

The specific signaling pathways directly modulated by this compound are not yet well-elucidated in the scientific literature. However, studies on the broader extracts of Momordica charantia and related cucurbitane triterpenoids, such as Momordicin I, have indicated effects on several key signaling pathways involved in metabolism and inflammation. These include the AMP-activated protein kinase (AMPK) pathway, the NF-κB signaling pathway, and the PI3K/Akt signaling pathway. Further research is required to determine the precise molecular targets and mechanisms of action of this compound.

This technical guide provides a foundational understanding of the natural sourcing and isolation of this compound. The detailed protocols and workflow are intended to assist researchers in obtaining this compound for further investigation into its pharmacological properties and potential therapeutic applications.

References

Momordicin IV: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordicin IV is a cucurbitane-type triterpenoid found in the medicinal plant Momordica charantia, commonly known as bitter melon. This plant has a long history of use in traditional medicine for treating a variety of ailments, and modern research has begun to elucidate the pharmacological properties of its bioactive constituents. This compound, in particular, has garnered interest for its potential therapeutic applications. This technical guide provides a detailed overview of the physical and chemical properties of this compound, experimental protocols for its study, and insights into its mechanism of action.

Physical and Chemical Properties

This compound possesses a complex chemical structure that dictates its physical and chemical characteristics. A summary of its key properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₅₈O₉ | [1] |

| Molecular Weight | 634.84 g/mol | [2] |

| CAS Number | 894412-35-2 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Not explicitly reported for this compound. For comparison, the related compound Momordicin I melts at 125–128 °C[3], and Momordicinin melts at 146–147 °C[4]. | |

| Solubility | Soluble in methanol, ethanol, DMSO, chloroform, dichloromethane, and ethyl acetate. Insoluble in water. | [3] |

| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. | [2] |

Spectral Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following table summarizes the key spectral data.

| Spectrum Type | Key Data and Observations | Reference |

| ¹³C-NMR | The ¹³C-NMR spectrum of this compound shows characteristic signals for a triterpenoid glycoside. Key chemical shifts (δ in ppm) include: 75.1 (C-3), 144.6 (C-5), 124.9 (C-6), 65.8 (C-7), 207.9 (C-19), 74.8 (C-23), 129.6 (C-24), 133.1 (C-25), and 104.8 (C-1′ of the glucose moiety). | [5] |

| Mass Spectrometry | The exact mass and fragmentation pattern are determined by mass spectrometry, confirming the molecular formula. | |

| Infrared (IR) | The IR spectrum displays characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double (C=C) bonds present in the molecule. |

Experimental Protocols

Isolation and Purification of this compound from Momordica charantia Leaves

This protocol describes a general method for the extraction and isolation of this compound from the leaves of Momordica charantia, based on established procedures for cucurbitane triterpenoids[5][6].

Materials:

-

Dried and powdered leaves of Momordica charantia

-

80% Ethanol

-

Petroleum ether

-

Ethyl acetate

-

n-Butanol

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Solvents for chromatography (e.g., chloroform, methanol, water)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction:

-

Macerate the dried and powdered leaves of Momordica charantia in 80% ethanol at room temperature for an extended period (e.g., one week).

-

Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform successive liquid-liquid extractions with petroleum ether, ethyl acetate, and n-butanol.

-

Concentrate the n-butanol fraction, which is typically enriched with triterpenoid glycosides, under reduced pressure.

-

-

Column Chromatography:

-

Subject the n-butanol fraction to silica gel column chromatography.

-

Elute the column with a gradient of chloroform and methanol to separate the components based on polarity.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

-

Further Purification:

-

Pool the fractions containing this compound and further purify them using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol-water).

-

For final purification to high purity, utilize preparative High-Performance Liquid Chromatography (HPLC).

-

References

Unveiling the Bioactive Potential of Momordicin IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordicin IV, a cucurbitane-type triterpenoid isolated from the medicinal plant Momordica charantia (bitter melon), has garnered interest within the scientific community for its potential therapeutic applications. As a member of a class of compounds known for a wide array of biological activities, this compound is a subject of ongoing research in the quest for novel drug leads. This technical guide provides a comprehensive overview of the current scientific knowledge on the biological activities of this compound, with a focus on its cytotoxic, anti-inflammatory, antioxidant, and anti-diabetic potential. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development.

Biological Activity Profile of this compound

Current research indicates that this compound exhibits a nuanced biological activity profile. While it shows a favorable safety profile in terms of cytotoxicity, its direct anti-inflammatory effects appear to be limited under the conditions tested. The antioxidant and anti-diabetic properties are less directly characterized for the isolated compound and are often inferred from studies on Momordica charantia extracts or other related triterpenoids.

Cytotoxicity

Studies on the cytotoxic effects of this compound suggest that it has a low toxicity profile against both normal and cancerous cell lines.

Table 1: Cytotoxicity Data for this compound

| Cell Line | Assay Type | Concentration | % Cell Viability | Cytotoxicity Observation | Reference |

| RAW 264.7 (murine macrophages) | Not specified | Up to 100 µM | Not significantly affected | Non-toxic | [1] |

| IEC-18 (rat intestinal epithelial cells) | Not specified | Not specified | Not specified | No obvious adverse effects on cell growth | [2] |

| FL83B (mouse hepatocytes) | Not specified | Not specified | Not specified | No obvious adverse effects on cell growth | [2] |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated, with studies indicating it may not be a potent direct inhibitor of inflammatory mediators like inducible nitric oxide synthase (iNOS).

Table 2: Anti-inflammatory Activity Data for this compound

| Cell Line | Assay | Concentration | Result | Reference |

| RAW 264.7 (murine macrophages) | iNOS expression (LPS-stimulated) | 40 µM | Did not significantly inhibit iNOS expression |

Antioxidant and Anti-diabetic Activities

Direct quantitative data on the antioxidant and anti-diabetic activities of isolated this compound is limited in the currently available literature. The therapeutic potential of Momordica charantia in these areas is well-documented and attributed to a variety of its constituents, including other triterpenoids, saponins, and polysaccharides. Further research is required to specifically elucidate the contribution of this compound to these effects.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 24 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the concentration of nitrite using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Signaling Pathways and Visualization

While direct evidence for this compound is still emerging, extracts from Momordica charantia and related triterpenoids have been shown to modulate key signaling pathways involved in inflammation, metabolism, and cell survival.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Some compounds from Momordica charantia have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

Caption: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.

AMPK Signaling Pathway in Metabolism

The AMP-activated protein kinase (AMPK) pathway is a crucial regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation, which are beneficial for managing metabolic disorders like diabetes.

Caption: Potential activation of the AMPK metabolic pathway by this compound.

Experimental Workflow for Biological Activity Screening

The general workflow for screening the biological activity of a natural product like this compound involves a series of in vitro assays.

Caption: General experimental workflow for screening this compound's bioactivity.

Conclusion and Future Directions

This compound, a triterpenoid from Momordica charantia, exhibits a promising safety profile with low cytotoxicity. While its direct anti-inflammatory effects may be limited, its potential role in modulating metabolic pathways warrants further investigation. The current body of research, largely focused on crude extracts or other constituents of bitter melon, highlights the need for more targeted studies on isolated this compound to fully elucidate its therapeutic potential.

Future research should focus on:

-

Quantitative antioxidant and anti-diabetic assays using purified this compound to determine its specific activity and potency (e.g., IC50 values).

-

In-depth mechanistic studies to confirm the direct effects of this compound on key signaling pathways such as AMPK, NF-κB, and mTOR.

-

In vivo studies to evaluate the efficacy and pharmacokinetics of this compound in relevant animal models of disease.

A deeper understanding of the biological activities and mechanisms of action of this compound will be crucial for its potential development as a novel therapeutic agent.

References

Preliminary Insights into the Mechanism of Action of Momordicin IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Momordicin IV, a cucurbitane-type triterpenoid isolated from Momordica charantia, is a member of a class of compounds that have garnered significant interest for their diverse biological activities. While research into the specific mechanisms of this compound is still in its nascent stages, preliminary studies and the broader understanding of related compounds from M. charantia provide a foundational framework for its potential therapeutic applications. This document synthesizes the available preliminary data on this compound and explores the well-documented mechanisms of action of its structural analogs to propose putative signaling pathways and guide future research.

Quantitative Data Summary

Direct quantitative data on the bioactivity of this compound is limited. However, a comparative analysis with other cucurbitane triterpenoids from Momordica charantia offers valuable context.

Table 1: Cytotoxicity of Momordicins

| Compound | Cell Line | Assay | Result | Reference |

| This compound | RAW 264.7 (murine macrophages) | Cell Viability | No obvious adverse effects on cell growth | [1] |

| Momordicin I | RAW 264.7 (murine macrophages) | Cell Viability | Cytotoxic | [1] |

| Momordicin II | RAW 264.7 (murine macrophages) | Cell Viability | Mildly cytotoxic | [1] |

Table 2: Anti-inflammatory Activity of Related Triterpenoids

| Compound | Cell Line | Key Findings | Reference |

| (23E)-3β,7β,25-trihydroxycucurbita-5,23-dien-19-al (TCD) | RAW 264.7 | Inhibited IKK/NF-κB pathway; Enhanced Nrf2, HO-1, and GCLM expression via ERK1/2 and p38. | [1] |

Table 3: Anti-Cancer Activity of Related Compounds from Momordica charantia

| Compound/Extract | Cancer Cell Lines | IC50 Values | Key Mechanistic Findings | Reference |

| Methanol Extract (MCME) | Hone-1, AGS, HCT-116, CL1-0 | ~0.25 - 0.35 mg/mL at 24h | Induction of apoptosis via caspase-3 activation and modulation of Bax/Bcl-2 ratio. | [2] |

| Momordicine I | Glioma cells (LN229, GBM8401) | Not specified | Induced apoptosis and senescence; suppressed mitochondrial oxidative phosphorylation. | [3] |

| Momordicine I | Head and Neck Cancer cells | < 8 µg/mL | Inhibited c-Met signaling and downstream molecules (c-Myc, survivin, cyclin D1) via STAT3 inactivation. | [4] |

Putative Mechanisms of Action of this compound

Based on the activities of structurally similar cucurbitane triterpenoids, several signaling pathways are hypothesized to be modulated by this compound.

Anti-inflammatory Pathway

While this compound itself did not show significant anti-inflammatory effects in the preliminary study, its structural analog, TCD, demonstrated potent activity. It is plausible that this compound may have subtle or cell-type-specific effects on inflammatory pathways. The established pathway for TCD involves the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2 pathway.

Caption: Putative anti-inflammatory signaling pathway for this compound analogs.

Apoptosis Induction Pathway

A common mechanism of action for many anti-cancer compounds from M. charantia is the induction of apoptosis. This is often mediated through the intrinsic mitochondrial pathway, characterized by a shift in the Bax/Bcl-2 ratio, leading to caspase activation.

References

- 1. mdpi.com [mdpi.com]

- 2. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Momordicine I suppresses glioma growth by promoting apoptosis and impairing mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic targets of Momordicin IV

An In-depth Technical Guide to the Potential Therapeutic Targets of Momordicin IV

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cucurbitane-type triterpenoid isolated from Momordica charantia (bitter melon), a plant with a long history of use in traditional medicine for a variety of ailments, including diabetes, inflammation, and cancer.[1][2] As a purified phytochemical, this compound is the subject of growing interest for its therapeutic potential and favorable safety profile compared to its structural analogs.[3] This technical guide provides a comprehensive overview of the currently identified and , focusing on its mechanisms of action in anti-inflammatory, anti-cancer, and metabolic disease contexts. We synthesize findings from preclinical studies, present quantitative data, detail relevant experimental methodologies, and visualize key signaling pathways to offer a robust resource for researchers and drug development professionals exploring the therapeutic applications of this promising natural compound.

Anti-inflammatory Therapeutic Targets

Chronic inflammation is a key pathological driver of numerous human diseases.[4] Cucurbitane-type triterpenoids from Momordica charantia, including this compound and its related compounds, have demonstrated significant anti-inflammatory properties by modulating critical signaling pathways.[3][4]

Primary Target: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its aberrant activation leads to the overexpression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] Triterpenoids isolated from the vines and leaves of M. charantia have been shown to potently suppress this pathway.[3]

The mechanism involves the inhibition of the IκB kinase (IKK) complex.[3][5] This prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which otherwise holds NF-κB inactive in the cytoplasm. By stabilizing IκBα, this compound and related compounds block the nuclear translocation of NF-κB, thereby downregulating the transcription of target inflammatory genes like TNF-α, IL-6, and IL-1β.[2][3][6]

Secondary Target: Nrf2/HO-1 Antioxidant Pathway

In addition to direct anti-inflammatory action, related triterpenoids enhance the cellular antioxidant response by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][6] This is achieved through the activation of upstream mitogen-activated protein kinases (MAPKs), specifically p38 and ERK1/2.[3] Activated Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase, which protect cells from oxidative stress—a common feature of inflammatory conditions.[3]

Caption: this compound inhibits the NF-κB pathway and activates the Nrf2 antioxidant response.

Experimental Protocol: In Vitro Anti-inflammatory Activity Assay

This protocol is adapted from methodologies used to assess the anti-inflammatory effects of triterpenoids in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3][5]

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the production of nitric oxide in the culture supernatant using the Griess reagent assay. A decrease in NO production indicates anti-inflammatory activity.

-

Cytokine Analysis: Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot for NF-κB Translocation:

-

Prepare nuclear and cytoplasmic protein extracts from treated cells using a fractionation kit.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membranes with primary antibodies against NF-κB p65, IκBα, and loading controls (Lamin B1 for nuclear, β-actin for cytoplasmic).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system. A decrease in nuclear p65 and an increase in cytoplasmic IκBα indicate pathway inhibition.

-

Anti-cancer Therapeutic Targets

While research on this compound's specific anti-cancer targets is emerging, extensive studies on its close structural analog, Momordicine-I, provide a strong basis for identifying potential targets in oncology.[7][8] These compounds have shown significant efficacy against various malignancies, including head and neck, breast, and prostate cancers.[9][10]

Primary Target: c-Met Signaling Pathway

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when aberrantly activated, drives cancer cell proliferation, survival, migration, and invasion.[8] Overexpression of c-Met is associated with poor prognosis in several cancers, making it a critical therapeutic target.[8] Momordicine-I has been identified as a potent inhibitor of this pathway.[7][8]

The proposed mechanism involves the direct or indirect inhibition of c-Met, leading to a significant reduction in its expression and phosphorylation.[8] This blockade has crucial downstream consequences, most notably the inactivation of Signal Transducer and Activator of Transcription 3 (STAT3).[7] Inactivation of STAT3 subsequently downregulates the expression of its target genes, which are critical for cancer cell survival and proliferation, including:

-

c-Myc: A key regulator of cell growth and division.

-

Survivin: An inhibitor of apoptosis.

-

Cyclin D1: A protein essential for cell cycle progression through the G1/S phase.[7][8]

Caption: Momordicine-I inhibits cancer growth by targeting the c-Met/STAT3 signaling axis.

Quantitative Data: Cytotoxicity of Momordicines

| Compound | Cancer Type | Cell Line(s) | IC₅₀ Value | Reference |

| Momordicine-I | Head and Neck | JHU022, JHU029, Cal27 | 10.4 µg/mL | [7] |

| Momordicine-I | Head and Neck | Cal27, JHU029 | < 8 µg/mL | [8] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%.[11]

Experimental Protocol: Western Blot Analysis of c-Met Signaling

This protocol is based on the methodology used to confirm c-Met inhibition by Momordicine-I in head and neck cancer (HNC) cells.[8]

-

Cell Culture and Treatment: Culture HNC cells (e.g., Cal27, JHU029) in appropriate media. Seed cells and allow them to adhere. Treat with this compound (or Momordicine-I as a positive control) at desired concentrations for 48 hours.

-

Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with primary antibodies specific for total c-Met, phospho-c-Met, STAT3, phospho-STAT3, c-Myc, Survivin, Cyclin D1, and a loading control (e.g., β-actin).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the phosphorylated forms of c-Met and STAT3, along with decreased expression of downstream targets, indicates pathway inhibition.

Targets in Metabolic Disorders

Momordica charantia is renowned for its anti-diabetic properties, and its constituent triterpenoids, including this compound, are key contributors to these effects.[1][12] They act on multiple targets to improve glycemic control and insulin sensitivity.[13]

Primary Target: AMP-Activated Protein Kinase (AMPK)

AMPK is a master regulator of cellular energy homeostasis.[13] Its activation is a key mechanism by which this compound and related compounds exert their anti-diabetic effects.[12][14] Activating AMPK in peripheral tissues like skeletal muscle and adipose tissue initiates several beneficial downstream events:

-

GLUT4 Translocation: It promotes the translocation of glucose transporter 4 (GLUT4) to the cell surface, enhancing glucose uptake from the bloodstream.[12][13]

-

Inhibition of Gluconeogenesis: In the liver, AMPK activation suppresses the expression of key gluconeogenic enzymes (e.g., PEPCK, G6Pase), reducing endogenous glucose production.[14]

-

Fatty Acid Oxidation: It stimulates the oxidation of fatty acids, improving lipid profiles and insulin sensitivity.[13]

Other Metabolic Targets

-

α-Glucosidase Inhibition: Cucurbitane-type triterpenoids can inhibit α-glucosidase, an intestinal enzyme responsible for breaking down complex carbohydrates into absorbable glucose. This action slows glucose absorption and reduces postprandial hyperglycemia.[12][13]

-

Pancreatic β-Cell Protection: These compounds have been shown to protect pancreatic β-cells from oxidative stress, preserving their function and insulin-secreting capacity.[12]

-

PPAR-γ Modulation: Evidence suggests that M. charantia extracts can increase the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) in adipose tissue, a key regulator of adipogenesis and insulin sensitivity.[13]

Caption: this compound activates AMPK, promoting glucose uptake and inhibiting glucose production.

Safety Profile and Therapeutic Selectivity

A critical aspect of drug development is assessing the safety and selectivity of a lead compound. In a comparative study of triterpenoids from M. charantia, this compound was found to have a superior safety profile compared to its analogs. While Momordicine I was cytotoxic to normal cells and Momordicine II showed milder cytotoxicity, This compound exhibited no obvious adverse effects on normal cell growth .[3] This suggests that this compound may possess a wider therapeutic window, making it a more attractive candidate for further development.

Caption: Comparative cytotoxicity suggests a superior safety profile for this compound.

Conclusion and Future Directions

This compound emerges as a promising multi-target therapeutic agent derived from Momordica charantia. Its potential to modulate key signaling pathways—namely the NF-κB pathway in inflammation, the c-Met pathway in cancer, and the AMPK pathway in metabolic disorders—positions it as a valuable lead compound for drug development. Crucially, its favorable safety profile relative to other related triterpenoids enhances its therapeutic potential.[3]

Future research should focus on:

-

Target Validation: Conducting studies to definitively confirm that the therapeutic effects observed with M. charantia extracts or related compounds are directly attributable to this compound.

-

Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of purified this compound to establish effective dosing strategies.

-

In Vivo Efficacy: Evaluating the efficacy of isolated this compound in robust preclinical animal models of inflammation, cancer, and metabolic disease.

-

Mechanism Elucidation: Utilizing advanced techniques like proteomics and transcriptomics to uncover novel targets and further delineate its mechanisms of action.

This guide consolidates the current understanding of this compound's therapeutic targets, providing a foundation for continued research and development aimed at translating this natural product into a clinically effective therapeutic.

References

- 1. the-triterpenoids-of-the-bitter-gourd-momordica-charantia-and-their-pharmacological-activities-a-review - Ask this paper | Bohrium [bohrium.com]

- 2. Momordica charantia, a Nutraceutical Approach for Inflammatory Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Momordica charantia Suppresses Inflammation and Glycolysis in Lipopolysaccharide-Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging Potential of Momordica’s Bioactive Phytochemicals in Cancer Prevention and Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. Bitter Melon (Momordica Charantia), a Nutraceutical Approach for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic Potential of Momordicine I from Momordica charantia: Cardiovascular Benefits and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordicin IV, a prominent member of the cucurbitane triterpenoid family, is a bioactive compound predominantly found in the bitter melon plant (Momordica charantia). This technical guide provides a comprehensive overview of this compound and related cucurbitane triterpenoids, with a focus on their pharmacological activities, mechanisms of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Cucurbitane triterpenoids are a class of tetracyclic triterpenes characterized by the cucurbitane skeleton.[1] These compounds, isolated from various parts of the bitter melon plant, including the fruits, seeds, leaves, and vines, have garnered significant scientific interest due to their diverse and potent biological activities.[2] Extensive research has highlighted their potential as anti-diabetic, anti-cancer, anti-inflammatory, and antioxidant agents.[3][4]

This guide will delve into the quantitative data associated with these pharmacological effects, provide detailed experimental methodologies for their evaluation, and visualize the key signaling pathways and experimental workflows.

Pharmacological Activities and Quantitative Data

The diverse biological effects of this compound and other cucurbitane triterpenoids have been extensively studied. The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Cucurbitane Triterpenoids

| Compound | Cell Line | Assay | IC50 Value | Citation(s) |

| Cucurbitacin B | Hep-2 | Cell Proliferation | Dose- and time-dependent | [5] |

| Cucurbitacin B | BGC823, SGC7901 | Cytotoxicity | Not specified | [2] |

| Cucurbitacin E | A549, MDA-MB-231, MCF-7 | Angiogenesis Inhibition | Not specified | [5] |

| Cucurbitacin I | ASPC-1 | Cell Viability | 0.2726 µM (72h) | [1] |

| Cucurbitacin I | BXPC-3 | Cell Viability | 0.3852 µM (72h) | [1] |

| Cucurbitacin I | CFPAC-1 | Cell Viability | 0.3784 µM (72h) | [1] |

| Cucurbitacin I | SW 1990 | Cell Viability | 0.4842 µM (72h) | [1] |

| Cucurbitacin IIb | HeLa | Cell Proliferation | 7.3 µM (24h) | [5] |

| Cucurbitacin IIb | A549 | Cell Proliferation | 7.8 µM (24h) | [5] |

| 3β,7β-dihydroxy-25-methoxycucurbita-5,23-diene-19-al (DMC) | MCF-7, MDA-MB-231 | Apoptosis Induction | Not specified | [6][7] |

Table 2: Antidiabetic Activity of Cucurbitane Triterpenoids

| Compound/Extract | Assay | Model | Effect | Citation(s) |

| Momordicoside A | α-Amylase Inhibition | In vitro | 68.0 - 76.6% inhibition at 0.87 mM | [8] |

| Karaviloside VIII | α-Glucosidase Inhibition | In vitro | 56.5% inhibition at 1.33 mM | [8] |

| Karaviloside VI | α-Glucosidase Inhibition | In vitro | 40.3% inhibition at 1.33 mM | [8] |

| Compound K16 | Blood Glucose Reduction | Alloxan-induced diabetic mice | 31-48.6% reduction | [9] |

| Compound K16 | Blood Lipid Reduction | Alloxan-induced diabetic mice | 13.5-42.8% reduction | [9] |

| Compound C2 | Glucose Uptake | C2C12 myotubes | Significant increase | [4] |

| Compound C2 | Blood Glucose Reduction | STZ-induced diabetic mice | Significant decrease | [4] |

Table 3: Anti-inflammatory and Antioxidant Activities of Cucurbitane Triterpenoids

| Compound/Extract | Assay | IC50 Value | Citation(s) |

| Kuguaovins A–G (1–7) and known compounds (9–12) | Nitric Oxide (NO) Production Inhibition | 15–35 μM | [10] |

| New multiflorane and cucurbitane triterpenoids | ABTS Radical Scavenging | 268.5 ± 7.9, 352.1 ± 11.5, 458.9 ± 13.0 μM | [11] |

| New multiflorane and cucurbitane triterpenoids | Xanthine Oxidase (XO) Inhibition | 142.3 ± 30.2, 36.8 ± 20.5, 124.9 ± 8.3 μM | [11] |

| Momordica charantia ethanol extract | Protein Denaturation Inhibition | 157.444 µg/mL | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.

Extraction and Isolation of this compound and Related Triterpenoids

The following is a general protocol for the extraction and isolation of cucurbitane triterpenoids from Momordica charantia.

Workflow for Extraction and Isolation

Detailed Protocol:

-

Plant Material Preparation: Dried leaves or vines of Momordica charantia are pulverized into a fine powder.

-

Extraction: The powdered plant material is extracted with 80-95% ethanol at room temperature or slightly elevated temperatures (e.g., 50°C) for an extended period (e.g., 24 hours to one week), often with repeated extractions to ensure maximum yield.[2][10]

-

Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.[10]

-

Solvent Partitioning: The crude extract is suspended in water and then sequentially partitioned with solvents of increasing polarity, typically starting with a nonpolar solvent like n-hexane, followed by a moderately polar solvent such as chloroform or ethyl acetate.[5][10] The cucurbitane triterpenoids are typically enriched in the chloroform or ethyl acetate fraction.

-

Column Chromatography:

-

Silica Gel Chromatography: The enriched fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents, commonly a mixture of chloroform and methanol, to separate the compounds based on their polarity.[10]

-

Sephadex LH-20 Chromatography: Further purification can be achieved using a Sephadex LH-20 column, which separates molecules based on size and polarity.[10]

-

-

High-Performance Liquid Chromatography (HPLC): Final purification of individual compounds, including this compound, is typically performed using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.[2] A common mobile phase is a gradient of methanol and water.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and related compounds on cancer cell lines.

MTT Assay Workflow

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1.5 x 10^5 cells/mL) and allow them to adhere overnight.[13]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[14]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Nitric Oxide Inhibition Assay Workflow

Detailed Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.[13]

-

Cell Plating: Seed the cells into 96-well plates at a density of 1.5 × 10^5 cells/mL and incubate overnight.[13]

-

Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for a short period (e.g., 1 hour) before stimulating with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite, a stable product of NO, by mixing the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[13]

-

Absorbance Reading: After a short incubation at room temperature, measure the absorbance at approximately 540 nm.

-

Calculation: Determine the nitrite concentration from a standard curve and calculate the percentage of NO production inhibition compared to the LPS-treated control.

α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of compounds to inhibit the α-glucosidase enzyme, which is relevant to their anti-diabetic activity.

α-Glucosidase Inhibition Assay Workflow

Detailed Protocol:

-

Reagent Preparation: Prepare a solution of α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare solutions of the test compounds and a substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Reaction Mixture: In a 96-well plate, mix the enzyme solution with the test compound at various concentrations and pre-incubate for a short period (e.g., 5-15 minutes) at 37°C.[4][15]

-

Initiate Reaction: Add the pNPG substrate to start the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 20-30 minutes).[4][15]

-

Stop Reaction: Terminate the reaction by adding a stop solution, such as sodium carbonate.[4]

-

Measure Absorbance: Measure the absorbance of the resulting p-nitrophenol at 405 nm.

-

Calculate Inhibition: Calculate the percentage of α-glucosidase inhibition by comparing the absorbance of the test samples to that of a control without the inhibitor. Determine the IC50 value.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation status of key signaling proteins, such as AMPK, Akt, and IRS-1, in response to treatment with this compound or related compounds.

Western Blot Workflow

Detailed Protocol:

-

Cell Treatment and Lysis: Treat cells with the compound of interest for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-AMPK (Thr172), anti-phospho-Akt (Ser473), or anti-phospho-IRS-1).

-

After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and/or the total protein level of the target protein.

Signaling Pathways

This compound and related cucurbitane triterpenoids exert their pharmacological effects by modulating key cellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

AMPK Signaling Pathway

The activation of AMP-activated protein kinase (AMPK) is a central mechanism for the anti-diabetic effects of many cucurbitane triterpenoids. AMPK acts as a cellular energy sensor, and its activation leads to increased glucose uptake and fatty acid oxidation. Evidence suggests that bitter melon triterpenoids activate AMPK through the upstream kinase CaMKKβ in a calcium-independent manner, rather than through LKB1.[3]

IRS-1 Signaling Pathway

The insulin receptor substrate 1 (IRS-1) signaling pathway is crucial for mediating the metabolic effects of insulin. Dysregulation of this pathway is a hallmark of insulin resistance. Some cucurbitane triterpenoids have been shown to improve insulin sensitivity by enhancing IRS-1 signaling. This may involve the inhibition of protein phosphatases like PP2A, which are known to dephosphorylate and inactivate components of the insulin signaling cascade.[8]

Conclusion

This compound and its related cucurbitane triterpenoids represent a promising class of natural products with significant therapeutic potential. Their diverse pharmacological activities, particularly in the realms of diabetes, cancer, and inflammation, are well-documented. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to aid researchers in their exploration of these fascinating compounds. Further investigation into the precise molecular targets and mechanisms of action of individual cucurbitane triterpenoids will be crucial for the development of novel therapeutics based on these natural scaffolds.

References

- 1. researchgate.net [researchgate.net]

- 2. JP2006314273A - Method for collecting momordicin from momordica charantia as raw material - Google Patents [patents.google.com]

- 3. Activation of AMPK by Bitter Melon Triterpenoids Involves CaMKKβ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of AMP-activated protein kinase by LKB1 and CaMKK in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. jchr.org [jchr.org]

- 7. researchgate.net [researchgate.net]

- 8. Phosphoprotein Phosphatase PP2A Regulation of Insulin Receptor Substrate 1 and Insulin Metabolic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphoprotein Phosphatase PP2A Regulation of Insulin Receptor Substrate 1 and Insulin Metabolic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 11. researchgate.net [researchgate.net]

- 12. A phosphatidylinositol 3-kinase/Akt/mTOR pathway mediates and PTEN antagonizes tumor necrosis factor inhibition of insulin signaling through insulin receptor substrate-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biophysical Interactions of Direct AMPK Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectroscopic Data of Momordicin IV

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Momordicin IV, a cucurbitane-type triterpenoid isolated from Momordica charantia L. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Core Spectroscopic Data

This compound, with the molecular formula C36H58O9, has been structurally elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS) Data

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C36H58O9 |

| Exact Mass | 634.4081 |

| Primary Ion | [M+Na]+ |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural backbone and stereochemistry of this compound have been determined through extensive 1D and 2D NMR experiments. The following tables summarize the reported 13C NMR spectral data. While a complete, publicly available dataset of 1H NMR chemical shifts and coupling constants is not explicitly detailed in a single source, the structural elucidation was based on such data.

Table 2: 13C NMR Spectroscopic Data for this compound (Compound 2) [1]

| Position | Chemical Shift (δC) [ppm] | Position | Chemical Shift (δC) [ppm] |

| 1 | 38.2 | 19 | 207.9 |

| 2 | 27.9 | 20 | 32.0 |

| 3 | 75.1 | 21 | 19.1 |

| 4 | 41.2 | 22 | 43.5 |

| 5 | 144.6 | 23 | 74.8 |

| 6 | 124.9 | 24 | 129.6 |

| 7 | 65.8 | 25 | 133.1 |

| 8 | 50.3 | 26 | 18.3 |

| 9 | 50.2 | 27 | 26.8 |

| 10 | 36.9 | 28 | 25.7 |

| 11 | 22.0 | 29 | 27.6 |

| 12 | 29.9 | 30 | 18.3 |

| 13 | 46.3 | 1' | 104.8 |

| 14 | 48.1 | 2' | 75.5 |

| 15 | 35.0 | 3' | 78.6 |

| 16 | 27.7 | 4' | 71.6 |

| 17 | 51.6 | 5' | 78.5 |

| 18 | 14.7 | 6' | 63.2 |

Experimental Protocols

The isolation and structural characterization of this compound involve a series of chromatographic and spectroscopic techniques.

Isolation of this compound from Momordica charantia Leaves[1]

The general workflow for the isolation of this compound is outlined below.

Detailed Steps:

-

Extraction: 6 kg of dried and pulverized leaves of Momordica charantia L. were soaked in 80% ethanol at room temperature for one week. The extracts were combined and concentrated under reduced pressure to yield the total extract.

-

Fractionation: The total extract was suspended in water and successively extracted with petroleum ether, ethyl acetate, and n-butanol.

-

Purification: The resulting fractions were subjected to purification using silica gel and Sephadex LH-20 column chromatography to isolate this compound and other compounds.

Spectroscopic Analysis

The structural elucidation of the isolated compounds was performed using NMR spectroscopy.

Biological Activity and Signaling Pathways

While extensive research has been conducted on the various compounds isolated from Momordica charantia, specific studies on the signaling pathways directly modulated by this compound are still emerging. However, preliminary studies have indicated that this compound, unlike some other momordicins, does not exhibit significant cytotoxicity at concentrations up to 100 µM.

Research on related cucurbitane triterpenoids from Momordica charantia suggests potential involvement in several key signaling pathways related to metabolic diseases and cancer. For instance, other compounds from this plant have been shown to influence glucose uptake, potentially through the activation of the AMPK pathway. The general mechanism of action for many bioactive compounds from Momordica charantia involves the modulation of pathways related to glucose metabolism, inflammation, and apoptosis in cancer cells.

The diagram below illustrates a generalized signaling pathway potentially influenced by cucurbitane triterpenoids from Momordica charantia.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Momordicin IV from Momordica charantia Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordica charantia, commonly known as bitter melon, is a plant recognized for its diverse medicinal properties. Its leaves are a rich source of various bioactive compounds, including cucurbitane-type triterpenoids, which are of significant interest to the pharmaceutical industry. Among these, Momordicin IV has been identified as a compound with potential therapeutic applications. These application notes provide a comprehensive protocol for the extraction, purification, and analysis of this compound from the leaves of Momordica charantia, intended to support research and development in natural product chemistry and drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the development of effective extraction and purification strategies. Key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₆H₅₈O₉ |

| Molecular Weight | 634.84 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, acetone, chloroform, dichloromethane, DMSO, and ethyl acetate. |

| Storage | Store at -20°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |

Experimental Protocols

The following protocols describe a general procedure for the extraction, purification, and quantification of this compound from dried Momordica charantia leaves. Optimization of these parameters may be necessary depending on the specific plant material and desired purity.

Extraction of this compound

This protocol is based on solvent extraction methods proven effective for triterpenoid saponins from Momordica charantia leaves.[1][2]

Materials and Reagents:

-

Dried and powdered Momordica charantia leaves

-

80% Ethanol (v/v) or Methanol

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

-

Weigh the desired amount of powdered Momordica charantia leaves.

-

Add the powdered leaves to a suitable flask.

-

Add 80% ethanol or methanol to the flask at a solid-to-solvent ratio of 1:10 to 1:25 (w/v). A higher solvent ratio generally improves extraction efficiency.

-

Macerate the mixture at room temperature for 24-48 hours with occasional agitation, or perform reflux extraction at a temperature just below the boiling point of the solvent for 4-6 hours. For optimal extraction of total saponins, a temperature of around 70°C for approximately 70 minutes has been suggested for ethanolic extraction.

-

After the extraction period, filter the mixture to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery of the target compounds.

-

Combine the filtrates and concentrate the crude extract using a rotary evaporator at a temperature below 50°C to obtain a viscous residue.

Table 1: Summary of Extraction Parameters for Triterpenoids from Momordica charantia

| Parameter | Recommended Range/Value | Notes |

| Solvent | 80% Ethanol or Methanol | Methanol may offer slightly higher polarity for extracting glycosides. |

| Solid-to-Solvent Ratio | 1:10 to 1:25 (w/v) | Higher ratios can increase extraction yield but require more solvent. |

| Extraction Time | 24-48 hours (maceration) or 4-6 hours (reflux) | Longer extraction times generally lead to higher yields, up to a certain point. |

| Extraction Temperature | Room temperature (maceration) or ~70°C (reflux) | Higher temperatures can enhance extraction but may risk degradation of thermolabile compounds. |

Purification of this compound

The crude extract contains a complex mixture of compounds. A multi-step purification process involving liquid-liquid partitioning and column chromatography is necessary to isolate this compound.[1][2]

Materials and Reagents:

-

Crude Momordica charantia leaf extract

-

Distilled water

-

n-Hexane

-

Ethyl acetate

-

n-Butanol

-

Silica gel (for column chromatography)

-

Sephadex LH-20 (for column chromatography)

-

Appropriate solvents for column chromatography (e.g., chloroform-methanol gradients)

Procedure:

a. Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water.

-

Perform successive extractions with solvents of increasing polarity: first with n-hexane to remove nonpolar compounds like lipids and chlorophylls.

-

Separate the aqueous layer and then extract it with ethyl acetate. This fraction is expected to contain this compound.

-

Further extract the aqueous layer with n-butanol to recover any remaining polar glycosides.

-

Concentrate the ethyl acetate and n-butanol fractions separately using a rotary evaporator. The this compound is expected to be enriched in the ethyl acetate fraction.

b. Column Chromatography:

-

Subject the concentrated ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of chloroform and methanol, starting with a higher proportion of chloroform and gradually increasing the methanol concentration.

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pool the fractions containing the compound of interest and concentrate them.

-

For further purification, apply the enriched fraction to a Sephadex LH-20 column, eluting with methanol, to remove smaller molecules and pigments.

-

Monitor the fractions again by TLC, and combine the pure fractions of this compound.

-

Evaporate the solvent to obtain the purified this compound.

Quantification of this compound by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of this compound. The following is a proposed method based on the analysis of similar cucurbitane triterpenoids from Momordica charantia.[3][4][5]

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., DAD, ELSD, or MS).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid or acetic acid.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection: UV detection at approximately 205-210 nm, or by ELSD/MS for higher sensitivity and specificity.

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare a standard stock solution of purified this compound of a known concentration in methanol.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by dissolving a known amount of the extract or purified fraction in methanol and filtering it through a 0.45 µm syringe filter.

-

Inject the standards and samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Table 2: Proposed HPLC Parameters for this compound Quantification

| Parameter | Recommended Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% acid) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 205 nm |

| Column Temperature | 30°C |

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Potential Signaling Pathway of this compound

This compound, as a cucurbitane triterpenoid, may share similar mechanisms of action with other bioactive compounds from Momordica charantia, such as Momordicin I. These compounds have been shown to influence metabolic and anti-inflammatory pathways. A potential signaling pathway is illustrated below, highlighting the activation of AMPK, which plays a central role in cellular energy homeostasis.

Caption: Potential signaling pathway of this compound via AMPK activation.

References

- 1. researchgate.net [researchgate.net]

- 2. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 3. academic.oup.com [academic.oup.com]

- 4. Quantitative determination of cucurbitane-type triterpenes and triterpene glycosides in dietary supplements containing bitter melon (Momordica charantia) by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Dissolving Momordicin IV for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordicin IV, a triterpenoid saponin isolated from Momordica charantia (bitter melon), has garnered significant interest for its potential therapeutic properties. As with many natural products, its poor aqueous solubility presents a challenge for in vitro biological evaluation. This document provides detailed application notes and standardized protocols for the effective dissolution of this compound for use in various in vitro assays, ensuring reliable and reproducible results.

Solubility Profile of this compound

This compound is a lipophilic compound with limited solubility in aqueous solutions. The primary solvent of choice for creating stock solutions for in vitro studies is Dimethyl Sulfoxide (DMSO). Other organic solvents can also be used, though their compatibility with specific assay systems must be considered.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Recommended for preparing high-concentration stock solutions. |

| Methanol | Soluble[2] | Can be used for stock solution preparation. |

| Ethanol | Information not readily available | May be suitable for some applications; preliminary testing is advised. |

| Chloroform | Soluble[1] | Generally not compatible with aqueous-based in vitro assays. |

| Dichloromethane | Soluble[1] | Generally not compatible with aqueous-based in vitro assays. |

| Ethyl Acetate | Soluble[1] | Generally not compatible with aqueous-based in vitro assays. |

| Acetone | Soluble[1] | Generally not compatible with aqueous-based in vitro assays. |

| Water | Sparingly soluble | Not suitable for preparing primary stock solutions. |

Note: Quantitative solubility data (e.g., in mg/mL) for this compound is not consistently reported in the literature. It is recommended to empirically determine the maximum solubility in the chosen solvent for your specific batch of the compound.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock can then be serially diluted for various in vitro applications.

Materials:

-

This compound (powder)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or incubator at 37°C (optional)

-

Ultrasonic bath (optional)

Procedure:

-

Calculate the required mass of this compound. The molecular weight of this compound is 634.84 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 634.84 g/mol * (1000 mg / 1 g) = 6.35 mg

-

-

Weigh the this compound. Accurately weigh 6.35 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add DMSO. Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolve the compound.

-

Visually inspect for complete dissolution. Ensure that no particulate matter is visible in the solution.

-

Storage. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. The stock solution is generally stable for several months when stored under these conditions.[1][3]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays (e.g., Cytotoxicity Assay)

This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells in a typical 96-well plate format. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, generally below 0.5%.

Materials:

-

10 mM this compound stock solution in DMSO (from Protocol 1)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile microcentrifuge tubes or a 96-well dilution plate

-

Serological pipettes and micropipettes

Procedure:

-

Thaw the stock solution. Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare an intermediate dilution (optional but recommended). To minimize pipetting errors and the risk of precipitation, it is good practice to first prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 100 µM in the assay, you could prepare a 1 mM intermediate solution.

-

Pipette 10 µL of the 10 mM stock solution into 90 µL of cell culture medium. Mix well by pipetting up and down.

-

-

Prepare the final working solutions. Serially dilute the intermediate solution to obtain the desired final concentrations for your experiment. For example, to treat cells in a 96-well plate with a final volume of 100 µL per well:

-

To achieve a 100 µM final concentration, add 10 µL of the 1 mM intermediate solution to 90 µL of cell culture medium in the well.

-

To achieve a 50 µM final concentration, add 5 µL of the 1 mM intermediate solution to 95 µL of cell culture medium in the well.

-

Continue this process to generate a range of concentrations for your dose-response experiment.

-

-

Prepare the vehicle control. It is essential to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound. For example, if your highest concentration of this compound results in a final DMSO concentration of 0.1%, your vehicle control wells should also contain 0.1% DMSO in cell culture medium.

-

Treat the cells. Add the prepared working solutions to your cells and incubate for the desired period.

Stability Considerations

-

Stock Solution Stability: this compound stock solutions in DMSO are stable for several months when stored at -20°C or -80°C and protected from light.[1][3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

-

Working Solution Stability: Triterpenoid glycosides are generally stable in aqueous solutions at neutral pH. However, the stability of this compound in cell culture medium at 37°C for extended periods has not been extensively studied. It is recommended to prepare fresh working solutions for each experiment.

Visualizations

Caption: Workflow for preparing this compound solutions.

Caption: Example of a signaling pathway diagram.

References

Application Notes and Protocols for Momordicin IV in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Momordicin IV is a bioactive cucurbitane-type triterpenoid found in Momordica charantia (bitter melon). Compounds from this plant, including other momordicins, have demonstrated various pharmacological activities, such as anti-cancer, anti-inflammatory, and anti-diabetic properties[1][2]. Preclinical studies on related compounds like Momordicin I suggest that these molecules can induce apoptosis and inhibit cancer cell proliferation by modulating key signaling pathways[1][3]. Specifically, extracts from Momordica charantia and its purified compounds have been shown to influence the PI3K/Akt/mTOR pathway and activate caspase-dependent apoptosis[4][5][6].

Due to the limited availability of specific dosage information for this compound in published literature, this document provides a comprehensive guide for researchers to determine the optimal working concentration for their specific cell culture experiments. The protocols outlined below describe a systematic approach to establish the cytotoxic and apoptotic effects of this compound, starting with a dose-response evaluation followed by detailed methods for assessing cell viability and key apoptotic markers.

Data Presentation

Table 1: Reported IC50 Values for Momordicin I in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC50 (µg/mL) | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 72 h | 10 | ~17.8 |

| 4T1 | Triple-Negative Breast Cancer | 72 h | 5 | ~8.9 |

| Cal27 | Head and Neck Cancer | 48 h | 7 | ~12.5 |

| JHU022 | Head and Neck Cancer | 48 h | 17 | ~30.3 |

| JHU029 | Head and Neck Cancer | 48 h | 6.5 | ~11.6* |

| GBM8401 | Glioblastoma | 48 h | - | 6, 8, 10 (effective concentrations noted) |

| LN229 | Glioblastoma | 48 h | - | 6, 8, 10 (effective concentrations noted) |

*Note: Approximate µM concentrations are calculated based on the molecular weight of Momordicin I (C30H48O4), which is approximately 472.7 g/mol . The molecular weight of this compound may differ, and researchers should use the correct molecular weight for their specific compound.[3][7][8]

Experimental Protocols

Determining Optimal Dosage: Dose-Response Experiment using MTT Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line. This is a crucial first step to establish a working concentration range for subsequent experiments.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells[9][10].

Materials:

-

This compound

-